molecular formula C17H19N5OS B610845 Simurosertib CAS No. 1330782-76-7

Simurosertib

カタログ番号 B610845
CAS番号: 1330782-76-7
分子量: 341.433
InChIキー: XGVXKJKTISMIOW-ZDUSSCGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Simurosertib, also known as TAK-931, is an oral cell division cycle 7 (CDC7) selective inhibitor . It has been shown to induce S phase delay and replication stress, causing mitotic aberrations through centrosome dysregulation and chromosome missegregation, resulting in irreversible antiproliferative effects in cancer cells .


Molecular Structure Analysis

The molecular formula of Simurosertib is C17H19N5OS . The InChIKey, which is a unique identifier for the compound, is XGVXKJKTISMIOW-ZDUSSCGKSA-N .


Physical And Chemical Properties Analysis

Simurosertib has a molecular weight of 341.43 . It is insoluble in water but soluble in DMSO and ethanol .

科学的研究の応用

Role of Simurosertib in DNA Replication

Scientific Field:

Molecular Biology, specifically DNA replication and cell cycle regulation.

Summary:

Simurosertib (TAK-931) is a promising compound that targets cell division cycle 7 kinase (CDC7). CDC7 plays a crucial role in DNA replication, repair, and recombination signaling pathways. Recent studies have highlighted its significance in both normal human tissues and tumor cells.

Methods of Application:

Researchers have investigated the impact of Simurosertib on DNA replication in normal human tissues. Additionally, they’ve explored its role in replication stress tolerance within tumor cells. Experimental procedures involve assessing CDC7 expression levels, knockdown experiments, and functional assays to understand its effects on cell cycle progression.

Results and Outcomes:

  • Clinical Prognosis: High CDC7 expression is associated with worse prognosis in various cancers. For instance:
    • In Wilms tumors, CDC7 overexpression correlates with decreased patient survival .
    • In esophageal squamous cell carcinoma, CDC7 knockdown inhibits proliferation and enhances chemosensitivity .
    • Similar findings have been observed in melanocytes resistant to vemurafenib .

Clinical Trials and Solid Tumors

Scientific Field:

Oncology, specifically metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors.

Summary:

Simurosertib is currently under investigation in clinical trial NCT03261947. This study aims to evaluate the safety, tolerability, and activity of TAK-931 in patients with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors.

Methods of Application:

The clinical trial involves administering Simurosertib to patients and monitoring its effects. Researchers assess pharmacokinetics, safety profiles, and tumor response rates. Various endpoints, including overall survival (OS), progression-free survival (PFS), and adverse events, are analyzed.

Results and Outcomes:

While specific results from this trial are not yet available, ongoing research aims to determine Simurosertib’s efficacy and safety in treating advanced solid tumors .

Safety And Hazards

Simurosertib is considered toxic and can cause skin irritation and serious eye damage . It also poses a risk of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child .

将来の方向性

Simurosertib is currently under investigation in clinical trials for its safety, tolerability, and activity in participants with metastatic pancreatic cancer, metastatic colorectal cancer, and other advanced solid tumors . The highest R&D status is pending Phase 2 .

特性

IUPAC Name

2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@@H]4CC5CCN4CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simurosertib

CAS RN

1330782-76-7
Record name Simurosertib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330782767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simurosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16330
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SIMUROSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LST350G3XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
Y Liang, F Hu, H Li, Y Song - Blood, 2021 - Elsevier
… CDC7 inhibitors involving in dequalinium chloride which was approved by Food and Drug Administration (FDA) for anti-microbial and simurosertib which in a phase I clinical trial for …
Number of citations: 2 www.sciencedirect.com
Á Quintanal-Villalonga, S Zaidi… - Annals of …, 2023 - annalsofoncology.org
… Simurosertib, a CDC7 inhibitor in phase II trials, dramatically sensitized an array of … lines, but also increased sensitivity to simurosertib. Importantly, simurosertib was able to suppress the …
Number of citations: 0 www.annalsofoncology.org
P Kocienski - Synfacts, 2020 - thieme-connect.com
Significance: Cell division cycle 7 (Cdc7) kinase plays a crucial role in the initiation and maintenance of DNA replication in eukaryotic cells. Simurosertib (TAK-931) is a thieno [3, 2-d] …
Number of citations: 0 www.thieme-connect.com
F Hu, H Li, L Li, RP Gale, Y Song, S Chen… - Frontiers in …, 2022 - frontiersin.org
… and simurosertib exhibited significant antiproliferative activity in large-scale cell panel data and preclinical animal models. Concordant with this, our results show that simurosertib and …
Number of citations: 5 www.frontiersin.org
K Tanigawa, Y Tomioka, S Misono, S Asai… - FEBS Open …, 2023 - Wiley Online Library
… Simurosertib significantly suppressed the proliferation of LUAD cells by inhibiting MCM2 phosphorylation. Finally, we … TAK-931 (simurosertib) was used as a CDC7 inhibitor in this study. …
Number of citations: 6 febs.onlinelibrary.wiley.com
JC Martin, JR Sims, A Gupta, TJ Hagoel, L Gao… - Cell Death …, 2022 - nature.com
Ewing sarcoma is the second most common bone malignancy in children and adolescents. In recent years, a large body of evidence has emerged that suggests Ewing tumors harbor …
Number of citations: 7 www.nature.com
Y Kuboki, T Shimizu, K Yonemori, T Kojima… - Cancer Research …, 2022 - AACR
Purpose: We conducted a first-in-human, dose-escalation study, to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and activity of TAK-931, a cell division cycle 7 …
Number of citations: 3 aacrjournals.org
R Liu, Y Huang - Clinical and Translational Oncology, 2022 - Springer
Due to the bottlenecks encountered in traditional treatment for tumor, more effective drug targets need to be developed. Cell division cycle 7 kinase plays an important role in DNA …
Number of citations: 8 link.springer.com
GM Nitulescu, G Stancov, OC Seremet, G Nitulescu… - Molecules, 2023 - mdpi.com
… 2 on the thienopyridine scaffold improved the potency and lead to simurosertib [110]. … In the first clinical trial in patients with solid tumors, simurosertib demonstrated that it was overall …
Number of citations: 3 www.mdpi.com
T Irie, M Sawa - Expert Opinion on Therapeutic Patents, 2023 - Taylor & Francis
… Lead optimization efforts on this chemical series led to the discovery of simurosertib (TAK-931) with an IC 50 value of 0.26 nM (28, Figure 5 ), which was progressed into clinical trials […
Number of citations: 4 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。